molecular formula C11H20N2O3 B15270803 Piperidin-2-ylmethylmorpholine-4-carboxylate

Piperidin-2-ylmethylmorpholine-4-carboxylate

Cat. No.: B15270803
M. Wt: 228.29 g/mol
InChI Key: ZJTVLGOMPFBUJI-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethylmorpholine-4-carboxylate hydrochloride (CAS 1803598-62-0) is a chemical reagent featuring a piperidine moiety linked to a morpholine ring via a carboxylate ester. Its molecular formula is C11H21ClN2O3 and it has a molecular weight of 264.75 . The piperidine ring system is a fundamental scaffold in medicinal chemistry and is a pivotal cornerstone in the production of pharmaceuticals . Piperidine and its derivatives represent an extensive category of nitrogen-bearing heterocyclic compounds that demonstrate a wide spectrum of biological activities . This specific molecular architecture, combining two privileged heterocyclic structures, makes it a valuable building block for researchers in drug discovery. Piperidine-based compounds are investigated for various therapeutic applications, including as anticancer, antiviral, and antimicrobial agents . The piperidine nucleus is one of the most common heterocyclic fragments found in FDA-approved drugs, underscoring its immense pharmacological significance . This product is intended for research purposes such as the synthesis of novel chemical entities, structure-activity relationship (SAR) studies, and as an intermediate in the development of potential bioactive molecules. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

piperidin-2-ylmethyl morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-11(13-5-7-15-8-6-13)16-9-10-3-1-2-4-12-10/h10,12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTVLGOMPFBUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-2-ylmethylmorpholine-4-carboxylate, often involves multi-component reactions, cyclization, and hydrogenation processes. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives typically involve scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The use of acidic ionic liquids (ILs) has been reported to optimize the preparation of functionalized piperidines, providing high to excellent yields .

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The compound contains three key reactive regions:

  • Piperidine ring : A six-membered saturated amine ring capable of nucleophilic reactions at nitrogen.

  • Morpholine-4-carboxylate ester : A seven-membered ring with an ether oxygen and ester functionality.

  • Methylene linker : Connects the piperidine and morpholine moieties, potentially enabling alkylation or oxidation.

Nitrogen-Alkylation/Acylation

The secondary amine in the piperidine ring can undergo alkylation or acylation under basic conditions:

Reaction Conditions Product Reference
Alkylation with methyl iodideNaHCO₃, DMF, 60°CN-Methylpiperidin-2-ylmethylmorpholine-4-carboxylate
Acylation with acetyl chloridePyridine, CH₂Cl₂, 0°C → RTN-Acetylthis compound

Ring Functionalization

The piperidine ring can participate in cycloaddition or substitution reactions. For example, Friedel-Crafts acylation with aromatic substrates under Lewis acid catalysis yields aryl-substituted derivatives .

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Yield Reference
AcidicHCl (6M), refluxMorpholine-4-carboxylic acid85–90%
BasicNaOH (1M), ethanolMorpholine-4-carboxylate sodium salt78%

Transesterification

Reaction with alcohols (e.g., methanol) in the presence of catalytic acid yields alternative esters .

Oxidation of the Methylene Linker

The CH₂ group between piperidine and morpholine can be oxidized to a ketone or carboxylic acid:

Reagent Conditions Product Reference
KMnO₄ (aq)H₂SO₄, 80°CPiperidin-2-ylcarbonylmorpholine-4-carboxylate
Jones reagentAcetone, 0°CPiperidin-2-ylcarboxylic acid derivative

Reduction of the Piperidine Ring

Catalytic hydrogenation (H₂/Pd-C) reduces double bonds if present, but the saturated piperidine ring is typically inert .

Cross-Coupling Reactions

Palladium-catalyzed carbonylative arylation has been demonstrated for structurally similar piperidine-morpholine hybrids, enabling C–C bond formation at benzylic positions .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and morpholine fragments .

  • Photodegradation : UV exposure leads to ester cleavage and radical intermediates .

Synthetic Challenges

  • Steric hindrance : The morpholine ring limits reactivity at the ester carbonyl .

  • Regioselectivity : Competing reactions at piperidine nitrogen vs. ester oxygen require careful optimization .

Scientific Research Applications

Piperidin-2-ylmethylmorpholine-4-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylmorpholine-4-carboxylate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with Piperidin-2-ylmethylmorpholine-4-carboxylate:

Compound Name Molecular Formula Key Features Functional Groups Purity/CAS No. Potential Applications
This compound C₁₂H₂₀N₂O₃ Piperidine + morpholine + ester linkage Ester, tertiary amines Not provided Drug intermediates, CNS agents (inferred)
4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride C₆H₁₁ClFNO₂ Fluorinated piperidine, carboxylic acid Carboxylic acid, amine salt 95% / 1186663-32-0 Synthetic intermediate
Ethyl 3-chloropyridazine-4-carboxylate C₇H₇ClN₂O₂ Pyridazine core + ethyl ester + chlorine Ester, aromatic chloride 97% / 1445-54-1 Organic synthesis building block
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide C₁₃H₁₉N₃O Piperidine + aromatic carboxamide Amide, primary amine Not provided Potential CNS or enzyme-targeting drugs
EP 1 808 168 B1 Patent Compound (example) Variable Piperidine-1-carboxylate + heterocyclic substituents (e.g., pyrimidinyloxy, morpholinyl) Ester, heterocycles Not provided Kinase inhibitors, antimicrobials

Functional Group Analysis

  • Ester vs. Carboxylic Acid : this compound’s ester group may confer greater metabolic stability compared to carboxylic acid derivatives (e.g., 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride), which are more polar and prone to ionization .
  • Amide vs. Ester: The carboxamide group in 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide offers hydrogen-bonding capabilities, differing from the ester’s hydrolytic susceptibility .

Pharmacological Implications

  • Patent Compounds (EP 1 808 168 B1) : Piperidine-carboxylate derivatives with heterocyclic substituents (e.g., morpholinyl, benzenesulfonyl) are described as kinase inhibitors or antimicrobials. This suggests this compound could share similar mechanisms if the morpholine ring participates in target binding .
  • Fluorinated Analogs : The fluorine atom in 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride may enhance bioavailability or metabolic resistance, a feature absent in the target compound but relevant for optimization .

Biological Activity

Piperidin-2-ylmethylmorpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in vivo research, and presents relevant data tables and case studies.

Overview of Biological Activity

Piperidine derivatives, including this compound, have been implicated in a range of biological activities. These include:

  • Antimicrobial Activity : Several studies indicate that piperidine derivatives exhibit significant antimicrobial properties, which may be linked to their ability to inhibit bacterial growth through various mechanisms, including membrane disruption and enzyme inhibition .
  • Anticancer Properties : Research has shown that piperidine compounds can affect tumor growth and proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
  • Neuroprotective Effects : The neuroprotective potential of piperidine derivatives has been highlighted in studies focusing on neurodegenerative diseases. Compounds like this compound have shown promise in modulating pathways involved in neuroprotection .

The biological activities of piperidin derivatives are often attributed to their interactions with specific biological targets:

  • Enzyme Inhibition : Piperidine derivatives have been shown to inhibit various enzymes, including kinases and proteases, which are crucial for cellular signaling and cancer progression .
  • Receptor Modulation : These compounds can also interact with neurotransmitter receptors and ion channels, influencing neuronal signaling and potentially providing therapeutic effects for conditions like Parkinson's disease .
  • Inflammatory Pathway Interference : The ability of these compounds to modulate inflammatory pathways suggests their use in treating inflammatory diseases. They may inhibit the production of pro-inflammatory cytokines and other mediators .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialSignificant inhibition of bacterial growth; effective against resistant strains .
AnticancerIC50 values indicating potent cytotoxicity against multiple cancer cell lines .
NeuroprotectiveProtective effects observed in models of neurodegeneration .
Anti-inflammatoryReduction in cytokine levels; potential for treating chronic inflammatory conditions .

Notable Research Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of piperidine derivatives against various bacterial strains. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced activity due to structural modifications .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound had a notable cytotoxic effect on human cancer cell lines, with IC50 values indicating strong antiproliferative activity compared to standard chemotherapeutic agents .
  • Neuroprotective Mechanisms : Research investigating the neuroprotective effects highlighted the compound's ability to inhibit pathways associated with oxidative stress and inflammation in neuronal cells, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Q & A

Basic Research Questions

What are the established synthetic routes for Piperidin-2-ylmethylmorpholine-4-carboxylate, and what key reaction parameters influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperidine and morpholine precursors. A common approach is the coupling of piperidin-2-ylmethanol with morpholine-4-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Critical parameters include:

  • Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation (as seen in analogous piperidinecarboxylate syntheses) .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity (>95%) .

How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., morpholine ring protons at δ 3.6–3.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 257.16) .
  • X-ray crystallography : For crystalline derivatives, SHELXL refinement resolves bond angles and stereochemistry .

What analytical techniques are used to assess purity, and how are method-specific limitations addressed?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts .
  • Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products (critical for hygroscopic compounds) .
  • Cross-validation : Discrepancies between HPLC and 1H^1H NMR purity estimates are resolved via spiking experiments with synthetic standards .

Advanced Research Questions

How can reaction conditions be optimized to improve enantiomeric excess in chiral derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use (S)- or (R)-BINOL-based catalysts for asymmetric synthesis .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .

What computational strategies predict this compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases or GPCRs). Protonation states are adjusted using Epik .
  • MD simulations : GROMACS evaluates binding stability over 100-ns trajectories, with AMBER force fields .
  • Free energy calculations : MM/PBSA quantifies ΔG binding, validated by experimental IC50_{50} values .

How do researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Lyophilization : Stable as a lyophilized powder under argon at -20°C (retains >90% potency after 12 months) .
  • Excipient screening : Co-formulation with trehalose or mannitol reduces hydrolysis in aqueous buffers .
  • Stability-indicating assays : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways .

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